Maléimide

Vue d'ensemble

Description

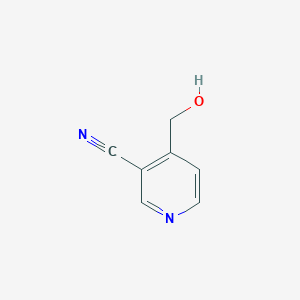

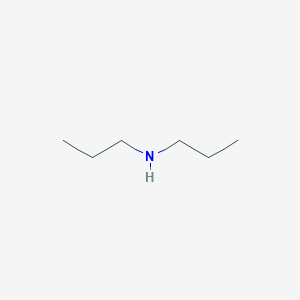

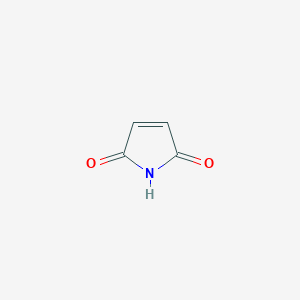

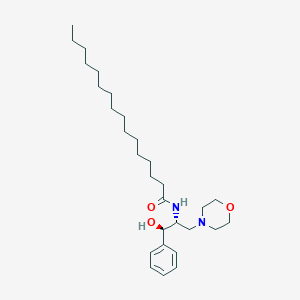

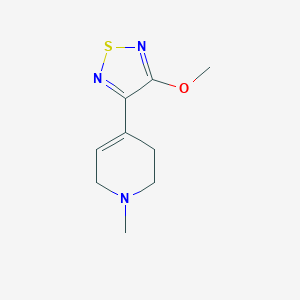

Le maléimide est un composé chimique de formule ( \text{C}4\text{H}_3\text{NO}_2 ). C'est un imide insaturé et un élément essentiel dans la synthèse organique. Le nom "this compound" est dérivé de l'acide maléique et de l'imide, indiquant la présence du groupe fonctionnel -C(O)NHC(O)-. Les maléimides désignent également une classe de dérivés où le groupe NH est remplacé par des groupes alkyles ou aryles {_svg_1}.

Applications De Recherche Scientifique

Maleimide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Maleimide primarily targets cysteine residues in proteins . The thiol group in cysteine is highly reactive and can readily react with maleimide to form a stable thiosuccinimide product . This reaction is highly selective for thiols, especially at a pH range of 6.5 to 7.5 . This selectivity allows maleimide to be used for site-selective modification of proteins, making it a popular method in bioconjugation technology .

Mode of Action

The interaction of maleimide with its targets involves a Michael addition or a Diels-Alder reaction . In the Michael addition, a thiol group from a cysteine residue adds across the carbon-carbon double bond of the maleimide ring . This results in the formation of a stable thiosuccinimide product . The maleimide moiety is relatively stable to degradation, allowing for easy work with the product to achieve the desired conjugates .

Biochemical Pathways

Maleimide derivatives have been found to affect the biosynthesis of chitin and β(1,3)glucan , components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells . By inhibiting these enzymes, maleimide derivatives can disrupt the structural integrity of the fungal cell wall, leading to cell death .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of maleimide is limited. Maleimide and its derivatives are known to be soluble in organic solvents , suggesting that they may have good bioavailability

Result of Action

The molecular and cellular effects of maleimide’s action are primarily due to its ability to modify proteins selectively at cysteine residues . This can lead to the deactivation of enzymes, inhibition of metabolic pathways, and disruption of cell structures, which can ultimately lead to cell death . For example, N-substituted maleimides have been found to reduce intracellular iron levels in Candida albicans cells, leading to a decrease in the synthesis of ergosterol, an important component of fungal cell membranes . This results in increased permeability and reduced flow ordering of fungal cell membranes .

Action Environment

The action of maleimide is influenced by environmental factors such as pH. The reaction between a free thiol and a maleimide is chemoselective for thiols at a pH range of 6.5 to 7.5 . Above pH 7.5, free primary amines react competitively with thiols at the maleimide C=C bond . Therefore, the pH of the environment can significantly influence the selectivity and efficiency of maleimide’s action. Additionally, the stability of the maleimide moiety allows for its use in a variety of conditions, making it a versatile tool in bioconjugation .

Analyse Biochimique

Biochemical Properties

Maleimide plays a crucial role in biochemical reactions due to its ability to react with thiol groups present in proteins, enzymes, and other biomolecules. This reaction forms a stable thioether bond, which is highly valuable in bioconjugation techniques. Maleimide interacts with enzymes such as glutathione S-transferase and proteins like albumin, facilitating the formation of conjugates that are stable and functional . These interactions are essential for studying protein-protein interactions, enzyme activity, and the development of therapeutic agents.

Cellular Effects

Maleimide influences various cellular processes by modifying proteins and enzymes within the cell. It can affect cell signaling pathways by altering the function of key signaling proteins through covalent modification. This modification can lead to changes in gene expression and cellular metabolism. For example, maleimide-modified proteins may exhibit altered activity, stability, or localization, impacting cellular functions such as proliferation, apoptosis, and differentiation . These effects are crucial for understanding the role of maleimide in cellular biology and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of maleimide involves its reaction with thiol groups on biomolecules, forming a stable thioether bond. This covalent modification can inhibit or activate enzymes, depending on the specific target and context. Maleimide can also induce changes in gene expression by modifying transcription factors or other regulatory proteins. These modifications can alter the binding affinity of proteins to DNA, influencing the transcription of specific genes . Understanding these molecular interactions is essential for harnessing the potential of maleimide in biochemical research and therapeutic development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of maleimide can change over time due to factors such as stability and degradation. Maleimide is generally stable under physiological conditions, but it can undergo hydrolysis, leading to the formation of maleamic acid derivatives. These derivatives may have different reactivity and stability compared to the parent compound . Long-term studies have shown that maleimide-modified proteins can remain stable and functional for extended periods, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of maleimide vary with different dosages in animal models. At low doses, maleimide can effectively modify target proteins without causing significant toxicity. At high doses, maleimide may exhibit toxic effects, including cellular damage and adverse physiological responses . It is essential to determine the optimal dosage for specific applications to maximize the benefits of maleimide while minimizing potential risks.

Metabolic Pathways

Maleimide is involved in various metabolic pathways, primarily through its interaction with thiol-containing biomolecules. It can affect metabolic flux by modifying enzymes involved in key metabolic processes. For example, maleimide can inhibit enzymes like glutathione S-transferase, impacting the detoxification pathways and oxidative stress responses . These interactions highlight the importance of maleimide in regulating cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, maleimide is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, depending on the presence of targeting signals or post-translational modifications. Maleimide-modified proteins may accumulate in particular organelles, influencing their activity and function . Understanding the transport and distribution of maleimide is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

Maleimide exhibits specific subcellular localization patterns, which can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, maleimide-modified proteins may localize to the nucleus, mitochondria, or endoplasmic reticulum, impacting processes such as gene expression, energy production, and protein folding

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le maléimide et ses dérivés sont généralement préparés à partir de l'anhydride maléique par traitement avec des amines, suivi d'une déshydratation . Par exemple, la réaction de l'anhydride maléique avec l'ammoniac donne de l'acide maléamique, qui, après déshydratation, forme du this compound. Ce processus peut être catalysé par divers agents déshydratants tels que l'anhydride acétique ou le pentoxyde de phosphore.

Méthodes de Production Industrielle : Dans les environnements industriels, le this compound est produit selon un processus similaire, mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées comme la cristallisation et la distillation sont courantes dans la production industrielle .

Analyse Des Réactions Chimiques

Types de Réactions : Le maléimide subit plusieurs types de réactions chimiques, notamment :

Réactions d'Addition : Le this compound est très réactif envers les thiols, formant des liaisons thioéther stables par une réaction d'addition de Michael.

Réactions de Diels-Alder : Le this compound agit comme un diénophile dans les réactions de Diels-Alder, formant des produits de cycloaddition avec des diènes.

Réactions de Substitution : Le this compound peut subir des réactions de substitution avec des nucléophiles tels que des amines et des alcools.

Réactifs et Conditions Courants :

Réactifs Thiols : Souvent utilisés en bioconjugaison pour former des liaisons thioéther.

Diènes : Utilisés dans les réactions de Diels-Alder pour former des produits de cycloaddition.

Nucléophiles : Tels que les amines et les alcools pour les réactions de substitution.

Principaux Produits :

Produits Thioéther : Formés à partir de réactions avec des thiols.

Produits de Cycloaddition : Formés à partir de réactions de Diels-Alder.

Maléimides Substitués : Formés à partir de réactions de substitution nucléophile

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse organique et la chimie des polymères.

Biologie : Employé dans les techniques de bioconjugaison pour marquer les protéines et autres biomolécules.

Médecine : Utilisé dans les systèmes d'administration de médicaments et comme composant dans les thérapies ciblées.

Industrie : Appliqué dans la fabrication de polymères et de matériaux haute performance pour l'aérospatiale et l'électronique.

5. Mécanisme d'Action

Le principal mécanisme d'action du this compound implique sa réactivité envers les groupes thiol des protéines et autres biomolécules. Le groupe this compound réagit avec les thiols pour former des liaisons thioéther stables, ce qui est une caractéristique clé de la bioconjugaison . Cette réactivité est due à la nature électron-déficiente de la double liaison du this compound, ce qui le rend très sensible aux attaques nucléophiles par les thiols .

Comparaison Avec Des Composés Similaires

Le maléimide peut être comparé à d'autres composés réactifs aux sulfhydryles tels que :

Haloacétyles : Ces composés réagissent également avec les thiols, mais sont moins sélectifs que les maléimides.

Disulfures de Pyridyle : Ces composés forment des liaisons disulfure avec les thiols, qui peuvent être réversibles dans des conditions réductrices.

5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones : Ces derniers émergent comme des alternatives aux maléimides pour la bioconjugaison des protéines en raison de leur stabilité et de leur sélectivité supérieures.

Unicité du this compound : Le this compound est unique en raison de sa forte réactivité et de sa sélectivité envers les groupes thiol, ce qui en fait un outil essentiel en bioconjugaison et en chimie des polymères .

Propriétés

IUPAC Name |

pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2/c6-3-1-2-4(7)5-3/h1-2H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEHTFAAVSWFBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25721-74-8, Array | |

| Record name | 1H-Pyrrole-2,5-dione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25721-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3049417 | |

| Record name | Maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Maleimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264359 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.00000277 [mmHg] | |

| Record name | Maleimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

541-59-3 | |

| Record name | Maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALEIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2519R1UGP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Maleimide primarily interacts with thiol groups, particularly cysteine residues in proteins, forming stable thioether bonds. [, , , , , ] This interaction can have various downstream effects depending on the target protein. For example, maleimide modification of cysteine residues in the ADP/ATP carrier protein was used to probe the topography of the protein and study its conformational changes during the catalytic cycle. [] Similarly, maleimide-based inhibitors were shown to target cysteine residues in NADP-malic enzyme, leading to irreversible enzyme inactivation. []

ANone:

- IR Spectroscopy: Strong absorption bands for the carbonyl groups (C=O) around 1700-1750 cm-1. [, ]

- NMR Spectroscopy: Distinct signals for the ethylenic protons and the protons on the nitrogen substituent. [, , ]

- Mass Spectrometry: Fragmentation patterns often involve the loss of carbon dioxide (CO2). []

- N-substituent on the maleimide ring: Different substituents can impact properties like Tg, thermal decomposition temperature (TDT), and solubility. [, , , ]

- Comonomer composition: The type and ratio of comonomers used in copolymerization can significantly influence the final polymer properties. [, , ]

- Crosslinking density: Higher crosslinking densities, achieved by varying the concentration of crosslinkable groups like vinyl groups, generally lead to improved thermal stability and solvent resistance in maleimide-containing polymers. [, ]

A: While maleimides themselves are not typically used as catalysts, their unique reactivity makes them valuable building blocks for designing catalytic systems. For instance, they can be incorporated into ligands for transition-metal catalysts or used as substrates in organocatalytic reactions. [, ] One notable application is in the organocatalytic asymmetric 1,4-conjugate addition reactions, where maleimides act as electrophiles for constructing various succinimide-based compounds. [] The reaction mechanisms, selectivity, and applications depend heavily on the specific catalyst system and reaction conditions employed.

ANone: Computational techniques play a crucial role in understanding maleimide chemistry and designing novel derivatives with improved properties.

- Molecular docking: This method predicts the preferred orientation and binding affinity of maleimide derivatives within the binding pockets of target proteins. [, , ] For instance, docking studies revealed that maleimide derivates interact with GSK3β through hydrogen bonding with residues at the hinge region. []

- Quantum chemical calculations: These calculations provide insights into molecular geometries, electronic structures, and spectroscopic properties of maleimides. [, ] DFT calculations were used to investigate the intermolecular interactions of maleimide-modified polyelectrolyte capsules, highlighting the role of hydrogen bonding in their therapeutic action. []

- QSAR modeling: This statistical method correlates the biological activity of maleimide derivatives with their structural and physicochemical properties. [] QSAR models were developed to explain the structure-activity relationship of maleimide-based GSK3β inhibitors, guiding the design of more potent compounds. []

ANone: Modifications to the N-substituent of the maleimide ring can drastically alter the compound's pharmacological profile:

- Hydrophobicity: Increasing the hydrophobicity of the N-substituent generally enhances binding affinity to hydrophobic pockets in target proteins. [] This was evident in the increased potency of N-methyl-2-phenylmaleimide compared to the corresponding pyrrole analogue as MAO-B inhibitors. []

- Steric effects: Bulky substituents can introduce steric hindrance, affecting the compound's ability to bind to the target site. [, ] QSAR models for GSK3β inhibitors highlighted the importance of steric factors in determining inhibitory potency. []

- Electronic effects: Electron-withdrawing or -donating groups on the N-substituent can influence the reactivity of the maleimide ring towards thiol groups. [, ] Studies on the hydrolysis rates of p-substituted phenylmaleimides demonstrated the impact of electronic effects on their stability. []

A: Maleimides are susceptible to hydrolysis, particularly in aqueous solutions, leading to the formation of less reactive maleamic acid derivatives. [] The rate of hydrolysis depends on factors like pH, temperature, and the nature of the N-substituent.

- Furan protection: The maleimide group can be protected by reacting it with furan via a Diels-Alder reaction, forming a stable adduct that can be deprotected later under specific conditions. [, ] This approach was used to synthesize thiol-reactive clickable cryogels for biomolecular immobilization. []

- PEGylation: Conjugating maleimides to polyethylene glycol (PEG) can improve their water solubility, increase circulation time in vivo, and reduce immunogenicity. [, ] A human GHR antagonist was successfully PEGylated using a site-specific approach, resulting in improved bioactivity and a longer half-life. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)